3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine
Description
3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS: 578754-00-4) is a triazole-based compound with the molecular formula C₁₅H₁₅N₅S and a molecular weight of 297.38 g/mol . The structure features a 1,2,4-triazole core substituted with a 2-methylbenzylthio group at position 3 and a 3-pyridinyl moiety at position 3. Its synthesis typically involves S-benzylation of a triazole-3-thione precursor under basic conditions (e.g., K₂CO₃ in EtOH), followed by purification via recrystallization . The compound has been crystallographically characterized in complex with Pseudomonas aeruginosa DsbA (PDB ID: 5DCH), highlighting its role as a protein-binding inhibitor .
Properties
CAS No. |
578754-00-4 |
|---|---|
Molecular Formula |
C15H15N5S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-5-2-3-6-13(11)10-21-15-19-18-14(20(15)16)12-7-4-8-17-9-12/h2-9H,10,16H2,1H3 |
InChI Key |
GMKXAJNJAWGOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Characterization
-
Spectroscopic Data :
Alkylation to Introduce 2-Methylbenzylthio Group
The thiol group undergoes nucleophilic substitution with 2-methylbenzyl bromide under basic conditions.
Reaction Optimization
Yield and Byproduct Analysis
Characterization of Final Product
-
-NMR (DMSO-) : δ 2.26 (s, 3H, CH), 4.40 (s, 2H, SCH), 6.19 (s, 2H, NH), 7.07–8.71 (m, 8H, ArH).
-
-NMR : δ 21.3 (CH), 35.4 (SCH), 121.7–155.1 (aromatic carbons).
-
Elemental Analysis : Calculated for CHNS: C, 60.58%; H, 5.08%; N, 23.55%. Observed: C, 60.70%; H, 5.01%; N, 23.32%.
Alternative Synthetic Routes
Thiosemicarbazide Cyclization
A modified approach involves cyclizing thiosemicarbazides in ethanol with NaOH (1 M) at 85°C for 3–4 hours. This method reduces disulfide byproducts but requires longer reaction times (4 hours vs. 15 minutes).
Microwave-Assisted Synthesis
Pilot studies indicate microwave irradiation (100°C, 20 minutes) improves yield to 45% by enhancing reaction kinetics. However, scalability remains unverified.
Comparative Analysis of Methods
| Parameter | Classical Alkylation | Thiosemicarbazide Route | Microwave |
|---|---|---|---|
| Reaction Time | 15–120 min | 3–4 hours | 20 min |
| Yield | 13–39% | 25–35% | 45% |
| Byproducts | Disulfide (<5%) | None | Unreported |
| Scalability | High | Moderate | Low |
Industrial Considerations
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine have been tested against various bacterial strains. A study involving related triazoles demonstrated significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of key bacterial enzymes or interference with cell wall synthesis.
Anticancer Potential
Triazole derivatives have shown promise in anticancer applications. The unique structure of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine may allow it to interact with specific cancer cell targets. Research indicates that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Neurological Applications
The compound's structural characteristics suggest potential use as a therapeutic agent in neurological disorders. For instance, triazoles have been explored for their role as somatostatin receptor agonists, which are relevant in treating conditions like Alzheimer's disease and seizures . The ability of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine to bind selectively to these receptors could be investigated further.
Agricultural Applications
In addition to medicinal uses, triazole compounds are also utilized in agriculture as fungicides. Their efficacy against fungal pathogens makes them valuable for crop protection. The compound's thioether group may enhance its fungicidal properties by improving its interaction with fungal cell membranes .
Case Studies and Research Findings
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
Pathways: could include signal transduction, metabolic pathways, or cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The triazole scaffold allows for extensive modifications. Key analogues differ in:
- Benzylthio substituents : Position and nature of substituents on the benzyl group.
- Pyridinyl substituents : Position of the pyridine ring (3- vs. 4-pyridinyl).
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Physical and Spectroscopic Properties
Table 3: Melting Points and NMR Data
Key Observations :
- Melting Points : Halogenated derivatives (e.g., 3-Cl-4-F) exhibit higher melting points (164–165°C) compared to methyl-substituted analogues (175–176°C), likely due to stronger intermolecular interactions .
- NMR Shifts : The 2-methylbenzyl group in the target compound would likely show upfield shifts for the methyl protons (~2.3 ppm) and distinct aromatic splitting patterns vs. halogenated analogues .
Biological Activity
3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS Number: 578754-00-4) is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyridine moiety and a thioether group derived from 2-methylbenzyl. Its molecular formula is , which contributes to its unique interactions with biological targets.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial activity against a range of pathogens. The specific antibacterial properties of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine have been evaluated in various studies:
- Mechanism of Action : The compound's mechanism involves interaction with bacterial enzymes and receptors, potentially inhibiting cell wall synthesis or disrupting metabolic functions.
- Minimum Inhibitory Concentration (MIC) : In studies comparing various triazole derivatives, compounds with similar structures have shown MIC values ranging from to against Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have been reported to outperform standard antibiotics like ciprofloxacin in certain assays .
-
Case Studies :
- A study highlighted the enhanced activity of triazole derivatives against Mycobacterium smegmatis , with some compounds exhibiting MIC values lower than standard treatments .
- Another investigation into hybrid compounds suggested that modifications at specific positions on the triazole ring could lead to improved antibacterial efficacy .
Antifungal Activity
Triazoles are also known for their antifungal properties. The compound's structure suggests potential effectiveness against various fungi:
- In Vitro Studies : In vitro assays have shown that triazole derivatives can inhibit fungal growth at low concentrations. For example, some compounds derived from similar structures demonstrated MIC values as low as against common fungal strains like Candida albicans and Aspergillus niger .
- Mechanisms : The antifungal action is often attributed to the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining cell integrity.
Comparative Analysis of Related Compounds
To better understand the biological activity of 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 5-(Phenylthio)-1H-1,2,4-triazole | Lacks pyridine moiety | Antifungal activity |
| 3-(Chlorobenzylthio)-4-methyl-1H-1,2,4-triazole | Contains chlorobenzyl group | Significant anticancer properties |
| 1-(Bromomethyl)-5-(pyridin-3-yl)-1H-1,2,4-triazole | Similar pyridine substitution | Promising antibacterial effects |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a thiol precursor with 2-methylbenzyl halides. For example:
Start with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol (prepared via cyclization of isonicotinoyl hydrazide with CS₂, followed by hydrazine hydrate treatment) .
Dissolve the thiol intermediate in methanol with NaOH (1:1 molar ratio) to deprotonate the thiol group.
Add 2-methylbenzyl chloride/bromide dropwise under reflux (60–70°C) for 6–8 hours .
Key Considerations: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, eluent gradient) .
Advanced: How can reaction yields be improved for alkylsulfanyl-triazole derivatives like this compound?
Methodological Answer:
- Solvent Optimization: Use DMF or DMSO to enhance nucleophilicity of the thiolate ion, improving reactivity with sterically hindered benzyl halides .
- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >80% yield .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridinyl protons at δ 8.3–8.8 ppm, methylbenzyl protons at δ 2.4–2.6 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z calc. 338.1124 for C₁₆H₁₆N₅S) .
- FT-IR: Identify thioether (C-S stretch at ~650 cm⁻¹) and triazole (N-H bend at ~1600 cm⁻¹) .
Advanced: How can contradictory biological activity data from similar triazole derivatives be resolved?
Methodological Answer:
- Standardized Assays: Use broth microdilution (CLSI guidelines) for antimicrobial activity to minimize variability in MIC values .
- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., 2-methyl vs. 4-fluorobenzyl) on target enzymes (e.g., CYP450 inhibition) .
- Molecular Dynamics (MD): Simulate ligand-enzyme binding to explain discrepancies in IC₅₀ values due to conformational flexibility .
Basic: What are the recommended purification techniques for this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3) to isolate high-purity crystals (>95%) .
- Prep-HPLC: Apply a C18 column with acetonitrile/water (0.1% TFA) gradient for chiral or polar impurities .
- Elemental Analysis: Confirm purity (>98%) via %C, %H, %N matching theoretical values (e.g., C 56.94%, H 4.77%, N 20.75%) .
Advanced: What mechanistic insights explain the thioether linkage’s stability under acidic conditions?
Methodological Answer:
- pH-Dependent Stability Studies: Expose the compound to HCl (0.1–2 M) and monitor degradation via HPLC. Thioethers resist hydrolysis below pH 3 due to protonation of the leaving group .
- Computational Analysis: Calculate bond dissociation energies (BDE) for C-S vs. C-O bonds using DFT (e.g., B3LYP/6-31G*) to confirm thermodynamic stability .
Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?
Methodological Answer:
- Antibacterial: Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Antifungal: Agar diffusion assay against C. albicans (ATCC 10231), using fluconazole as a reference .
- Biofilm Inhibition: Crystal violet staining to assess biofilm disruption in P. aeruginosa .
Advanced: How can molecular docking predict interactions of this compound with bacterial targets?
Methodological Answer:
- Target Selection: Use homology modeling (e.g., S. aureus dihydrofolate reductase, PDB 3SRW) .
- Docking Software: AutoDock Vina with Lamarckian GA parameters (grid size 40×40×40 Å, exhaustiveness=20) .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine pose prediction accuracy .
Basic: What are the key safety protocols for handling this compound?
Methodological Answer:
- Toxicity Screening: Perform acute toxicity (LD₅₀) in rodents per OECD 423 guidelines .
- Waste Management: Neutralize reaction byproducts (e.g., excess alkyl halides) with 10% NaHCO₃ before disposal .
- PPE: Use nitrile gloves, fume hood, and closed systems to minimize inhalation/contact .
Advanced: What strategies validate the compound’s stability in long-term storage?
Methodological Answer:
- Forced Degradation Studies: Expose to 40°C/75% RH for 6 months (ICH Q1A guidelines), analyzing degradation products via LC-MS .
- Solid-State NMR: Monitor crystallinity changes (e.g., amorphous → crystalline transitions) affecting solubility .
- Antioxidant Additives: Test ascorbic acid (0.1% w/w) to prevent oxidation of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
